molecular formula C11H13NO2 B13413131 N-[2-(4-Formylphenyl)ethyl]acetamide CAS No. 61629-92-3

N-[2-(4-Formylphenyl)ethyl]acetamide

Cat. No.: B13413131
CAS No.: 61629-92-3
M. Wt: 191.23 g/mol
InChI Key: LIHXHJUXBPSFJK-UHFFFAOYSA-N
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Preparation Methods

The preparation of N-[2-(4-Formylphenyl)ethyl]acetamide involves several steps. One method includes the following steps :

    Halogenation: A compound is halogenated to obtain an intermediate.

    Hydrolysis: The intermediate undergoes hydrolysis to form another compound.

    Esterification: The hydrolyzed compound is esterified to produce another intermediate.

    Amine Transesterification: The esterified compound undergoes amine transesterification with ethylamine or its salt to form another intermediate.

    Oxidation: The final intermediate is oxidized to yield this compound.

This synthesis process is advantageous due to its high yield, short synthesis steps, and the use of conventional and easily available starting materials .

Chemical Reactions Analysis

N-[2-(4-Formylphenyl)ethyl]acetamide undergoes various chemical reactions, including :

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form alcohols.

    Condensation: The compound can undergo condensation reactions to form more complex molecules.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for condensation and substitution reactions .

Scientific Research Applications

N-[2-(4-Formylphenyl)ethyl]acetamide has several applications in scientific research :

Comparison with Similar Compounds

N-[2-(4-Formylphenyl)ethyl]acetamide can be compared with other similar compounds, such as :

    Acetanilide, 4’-formyl-:

    N-Ethyl-2-(4-formylphenoxy)acetamide: This compound has a similar structure but features an ether linkage instead of a direct bond between the benzene ring and the acetamide group.

The uniqueness of this compound lies in its specific structural features, which contribute to its stability, solubility, and reactivity, making it suitable for a variety of applications in research and industry .

Properties

CAS No.

61629-92-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[2-(4-formylphenyl)ethyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,8H,6-7H2,1H3,(H,12,14)

InChI Key

LIHXHJUXBPSFJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C=O

Origin of Product

United States

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